Piptamine

描述

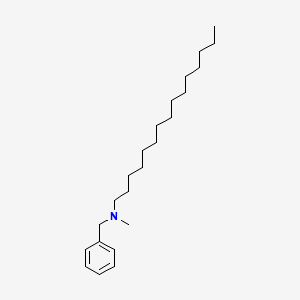

Structure

2D Structure

属性

分子式 |

C23H41N |

|---|---|

分子量 |

331.6 g/mol |

IUPAC 名称 |

N-benzyl-N-methylpentadecan-1-amine |

InChI |

InChI=1S/C23H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2)22-23-19-16-15-17-20-23/h15-17,19-20H,3-14,18,21-22H2,1-2H3 |

InChI 键 |

YMMNFUJNCOWQRX-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCN(C)CC1=CC=CC=C1 |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Piptamine from Fomitopsis betulina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of piptamine, an antimicrobial compound derived from the medicinal mushroom Fomitopsis betulina (previously Piptoporus betulinus). This compound, identified as N-benzyl-N-methylpentadecan-1-amine, has demonstrated notable activity against Gram-positive bacteria and some yeasts. This document details the experimental protocols for the submerged cultivation of the source organism, extraction and purification of the active compound, and methods for its structural elucidation. Quantitative data are presented in tabular format for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

The birch polypore mushroom, Fomitopsis betulina, has a long history in traditional medicine, valued for its purported antimicrobial and anti-inflammatory properties.[1] Modern scientific investigation into its chemical constituents has led to the identification of numerous bioactive compounds. Among these is this compound, a novel tertiary amine with significant antimicrobial activity, first reported by Schlegel et al. in 2000.[2][3][4][5] this compound was isolated from a submerged culture of the Fomitopsis betulina strain Lu 9-1. This guide provides a detailed account of the methodologies employed in its discovery and isolation.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₁N | |

| Molecular Weight (HRESI-MS, [M+H]⁺) | m/z 332.3307 (observed), 332.3298 (calculated) | |

| Physical State | Waxy solid | |

| TLC Rf | 0.1 (CHCl₃/MeOH; 9:1 v/v on silica gel) |

Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been evaluated against a range of microorganisms. The minimum inhibitory concentration (MIC) values are summarized below.

| Test Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus SG 511 | 0.78 | |

| Enterococcus faecalis 1528 | 1.56 | |

| Gram-positive bacteria (general) | 0.78 - 12.5 | |

| Candida albicans | 6.25 |

Experimental Protocols

The following protocols are based on the original discovery and isolation of this compound, supplemented with standard laboratory practices for clarity and reproducibility.

Fungal Strain and Cultivation

The producing organism is Fomitopsis betulina strain Lu 9-1, isolated from a forested area near Neustadt/Orla (Thuringia, Germany) and maintained in the strain collection of the Hans-Knöll-Institute of Natural Products, Jena, Germany.

Seed Culture Medium Composition:

| Component | Concentration |

| Glucose | 1% |

| Malt Extract | 2% |

| Soya Bean Meal | 0.5% |

| Yeast Extract | 0.1% |

| KH₂PO₄ | 0.1% |

| MgSO₄·7H₂O | 0.05% |

| ZnSO₄·7H₂O | 0.0008% |

| CaCO₃ | 0.1% |

| pH | 5.0 - 5.3 (before sterilization) |

Fermentation Protocol:

-

Aseptically inoculate 100 mL of the seed medium in 500 mL Erlenmeyer flasks with a malt agar slant culture of Fomitopsis betulina Lu 9-1.

-

Incubate the seed culture at 23°C on a rotary shaker at 110 rpm for 21 days.

-

Use the seed culture to inoculate a larger production volume (e.g., 10 liters) of a suitable production medium (details not specified in the original publication, but a similar medium to the seed culture can be inferred).

-

Maintain the production culture under the same temperature and agitation conditions for a period sufficient for this compound production, which can be monitored by antimicrobial assays of the culture broth.

Extraction and Isolation of this compound

The following workflow outlines the extraction and purification of this compound from the fermentation broth.

Detailed Protocol:

-

Extract a 10-liter portion of the fermentation broth twice with 3-liter portions of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain an oily residue.

-

Subject the oily residue to column chromatography on Sephadex LH-20 using methanol as the mobile phase.

-

Monitor the fractions for antibacterial activity using an agar diffusion assay with Bacillus subtilis ATCC 6633 as the test organism.

-

Pool the active fractions and evaporate to dryness.

-

Achieve final purification by column chromatography on silica gel 60 (0.063-0.1 mm). Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform, followed by mixtures of chloroform/methanol (9:1, 8:2, and 7:3 v/v).

-

Collect the bioactive fractions, identified by TLC and bioassay, and evaporate the solvent to yield approximately 35 mg of this compound as a waxy solid.

Structure Elucidation

The structure of this compound was determined primarily through mass spectrometry.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS):

-

Instrument: Finnigan MAT 95 XL

-

Result: The molecular weight was determined to be m/z 332.3307 for the [M+H]⁺ ion, which corresponds to the chemical formula C₂₃H₄₁N (calculated m/z 332.3298).

Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS):

-

Instrument: ESI-triple quadrupole instrument (Quattro, VG Biotech)

-

Method: The parent ion at m/z 332.3307 was subjected to CID.

-

Result: The fragmentation pattern revealed diagnostic daughter ions, which were instrumental in deducing the structure of this compound as N-benzyl-N-methylpentadecan-1-amine.

Mechanism of Action

The precise signaling pathway for this compound's antimicrobial activity has not been elucidated in detail. However, based on its chemical structure, a long aliphatic chain coupled with a tertiary amine, it is hypothesized that its primary mechanism of action involves the disruption of the microbial cell membrane.

This proposed mechanism is consistent with the activity of other cationic amphiphilic antimicrobial agents. The positively charged amine group likely interacts with the negatively charged components of the bacterial cell membrane, while the long hydrocarbon tail inserts into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

Conclusion

This compound represents a promising antimicrobial compound from a natural source with a unique chemical structure. This guide provides a detailed compilation of the available technical information regarding its discovery and isolation from Fomitopsis betulina. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate this compound, its derivatives, and its potential applications in the development of new antimicrobial agents. Further research is warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential.

References

- 1. Fomitopsis betulina (formerly Piptoporus betulinus): the Iceman’s polypore fungus with modern biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic produced by Piptoporus betulinus Lu 9-1 [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. scite.ai [scite.ai]

- 5. scispace.com [scispace.com]

Piptamine chemical structure and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical and biological properties of Piptamine, a novel fungal tertiary amine. This compound, isolated from the basidiomycete Piptoporus betulinus, has demonstrated significant antimicrobial properties, positioning it as a compound of interest in the search for new antibiotics. This guide synthesizes the available data on its molecular structure, antimicrobial efficacy, and the methodologies employed for its isolation and characterization.

Molecular Identity and Chemical Structure

This compound is chemically identified as N-benzyl-N-methylpentadecan-1-amine.[1] It is a unique fungal metabolite characterized by the absence of chiral centers.[1]

Molecular Formula: C₂₃H₄₁N[1][2]

Chemical Structure: The structure of this compound consists of a long aliphatic pentadecyl chain, a methyl group, and a benzyl group all attached to a central nitrogen atom.

(A 2D chemical structure diagram would be placed here in a full whitepaper. The following DOT script provides a simplified representation of its key components.)

References

An In-depth Technical Guide on the Properties of N-benzyl-N-methylpentadecan-1-amine

Disclaimer: No specific experimental data for N-benzyl-N-methylpentadecan-1-amine has been found in publicly available literature. This guide extrapolates its potential properties and biological activities based on closely related structural analogs, primarily N-benzyl-N-methyldecan-1-amine (BMDA) and N-benzyl-N-methyldodecan-1-amine. The information provided herein is intended for research and drug development professionals and should be interpreted as a predictive guide for further investigation.

Core Properties

Due to the absence of experimental data for N-benzyl-N-methylpentadecan-1-amine, the following table summarizes the computed physicochemical properties of its closest structural analog with a complete public data entry, N-benzyl-N-methyltetradecan-1-amine. These values provide an estimation of the expected properties of the target compound.

Table 1: Computed Physicochemical Properties of N-benzyl-N-methyltetradecan-1-amine

| Property | Value | Source |

| IUPAC Name | N-benzyl-N-methyltetradecan-1-amine | PubChem[1] |

| Molecular Formula | C22H39N | PubChem[1] |

| Molecular Weight | 317.6 g/mol | PubChem[1] |

| Monoisotopic Mass | 317.308250248 Da | PubChem[1] |

| XLogP3-AA | 8.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 16 | PubChem |

| Exact Mass | 317.308250248 Da | PubChem |

| Topological Polar Surface Area | 3.2 Ų | PubChem |

| Heavy Atom Count | 23 | PubChem |

| Complexity | 232 | PubChem |

Potential Biological Activities and Signaling Pathways

Based on studies of its shorter-chain analogs, N-benzyl-N-methylpentadecan-1-amine is predicted to exhibit significant anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

N-benzyl-N-methyldecan-1-amine (BMDA) has been shown to possess potent anti-inflammatory effects. It is suggested that the pentadecan-1-amine analog would act through a similar mechanism. The proposed signaling pathway involves the inhibition of key inflammatory cascades in response to stimuli like lipopolysaccharide (LPS).

BMDA has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This is achieved by blocking the phosphorylation and activation of c-jun terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). The downstream effects include the inactivation of MAPKAP kinase 2 (MK2) and the transcription factor NF-κB, a central regulator of the inflammatory response.

Caption: Predicted Anti-Inflammatory Signaling Pathway.

Anti-Cancer Activity

The dodecyl analog of N-benzyl-N-methylamine has demonstrated anti-cancer effects, particularly in lung cancer cells. It is plausible that the pentadecyl analog shares these properties. The proposed mechanism involves the induction of programmed cell death (apoptosis and autophagy) and the inhibition of cancer cell metastasis.

This is thought to occur through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad2, a key downstream effector. Furthermore, the compound has been shown to inhibit the Akt-ERK and β-catenin signaling pathways, which are crucial for cancer cell proliferation, survival, and migration.

In leukemia cells, the decyl analog induced G2/M phase cell cycle arrest by downregulating cyclin-dependent kinase 2 (Cdk2) and Cdc2, and upregulating the Cdk inhibitor p21. It also activated the intrinsic and extrinsic apoptotic pathways through the activation of caspases-8, -9, and -3.

Caption: Predicted Anti-Cancer Signaling Pathway.

Proposed Synthesis and Experimental Protocols

Synthesis by Reductive Amination

A plausible and efficient method for the synthesis of N-benzyl-N-methylpentadecan-1-amine is through reductive amination. This common method for forming amines involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine.

Caption: Proposed Synthesis Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to characterize the biological activity of N-benzyl-N-methylpentadecan-1-amine, based on protocols used for its analogs.

Table 2: Key Experimental Protocols

| Experiment | Methodology |

| Cell Culture and Viability Assay | Human monocytic THP-1 cells or A549 lung cancer cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For viability, cells would be seeded in 96-well plates and treated with varying concentrations of the compound. After a specified incubation period (e.g., 24-72 hours), cell viability would be assessed using an MTT or WST-1 assay, with absorbance measured at the appropriate wavelength. |

| Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement | THP-1 cells would be pre-treated with the compound for a few hours before stimulation with LPS (1 µg/mL). After 4-24 hours of stimulation, the cell culture supernatant would be collected. The concentrations of TNF-α and IL-1β in the supernatant would be quantified using commercially available ELISA kits according to the manufacturer's instructions. |

| Western Blot Analysis for Signaling Proteins | Cells would be treated with the compound and/or LPS for the desired time. Total cell lysates would be prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentrations would be determined using a BCA protein assay. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane would be blocked and then incubated with primary antibodies against phosphorylated and total forms of JNK, p38, NF-κB, Smad2, Akt, and ERK, as well as antibodies for Cdk2, Cdc2, p21, and caspases. After incubation with HRP-conjugated secondary antibodies, the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system. |

| Cell Cycle Analysis | Cells treated with the compound would be harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells would then be washed, treated with RNase A, and stained with propidium iodide (PI). The DNA content of the cells would be analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) would be determined. |

| In Vivo Animal Models | For anti-inflammatory activity, a model such as dinitrobenzene sulfonic acid (DNBS)-induced colitis in rats or collagen-induced arthritis in mice could be used. The compound would be administered (e.g., orally or rectally), and disease severity would be assessed by clinical scoring, histological analysis of tissues, and measurement of inflammatory markers like myeloperoxidase (MPO) activity. For anti-cancer activity, a xenograft model where human cancer cells (e.g., A549) are implanted into immunodeficient mice could be employed. Tumor growth would be monitored following treatment with the compound. |

References

Unraveling the Enigma: A Technical Guide to the Piptamine Biosynthetic Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptamine, a novel antibiotic isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus), has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains experimentally unconfirmed. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, presenting a hypothetical pathway based on its chemical structure. It further details generalized experimental protocols for the elucidation of fungal secondary metabolite pathways, which can be specifically adapted for this compound research. This document aims to serve as a foundational resource for researchers seeking to unravel the genetic and enzymatic machinery responsible for producing this promising natural product, thereby paving the way for its potential biotechnological production and pharmaceutical development.

Introduction to this compound

This compound is a fungal secondary metabolite first isolated from a submerged culture of Piptoporus betulinus Lu 9-1.[2][3] Structurally, it is N-benzyl-N-methylpentadecan-1-amine.[2] Its biological activity has been a subject of interest, exhibiting notable minimum inhibitory concentrations (MICs) against various bacteria and yeasts.

Source Organism

The primary known producer of this compound is the birch polypore fungus, Fomitopsis betulina, a wood-rotting basidiomycete commonly found on birch trees. The production of this compound has been observed in submerged fermentation cultures of this fungus.

Known Biological Activity

This compound has shown promising antimicrobial properties. The table below summarizes the reported minimum inhibitory concentration (MIC) values.

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus SG 511 | 0.78 |

| Enterococcus faecalis 1528 | 1.56 |

| Bacillus subtilis ATCC 6633 | 1.00 |

| Escherichia coli SG 458 | 12.5 |

| Candida albicans BMSY 212 | 6.25 |

| Kluyveromyces marxianus IMET 25148 | 6.25 |

| Rhodotorula rubra IMET 25030 | 50.0 |

| Sporobolomyces salmonicolor SBUG 549 | 6.25 |

| Penicillium notatum JP 36 | >50.0 |

Table 1: Antimicrobial activity of this compound. Data sourced from Schlegel et al., 2000.

The Hypothetical this compound Biosynthetic Pathway

While the complete biosynthetic pathway has not been experimentally elucidated, the chemical structure of this compound strongly suggests a hybrid origin, likely involving polyketide or fatty acid synthesis followed by amination and benzylation. The proposed pathway is a roadmap for future research endeavors.

Proposed Enzymatic Steps

-

Backbone Synthesis: The 15-carbon linear chain of this compound is hypothesized to be synthesized by a Polyketide Synthase (PKS) or a Fatty Acid Synthase (FAS). Fungal PKSs are large, multifunctional enzymes that iteratively condense acyl-CoA units. A highly reducing iterative Type I PKS is the most likely candidate for producing the saturated pentadecyl backbone.

-

Chain Release and Reduction: Following synthesis, the polyketide chain must be released from the PKS. This is typically accomplished by a thioesterase domain, which may also catalyze the reduction of the thioester to an aldehyde or a carboxylic acid.

-

Amination: An aminotransferase enzyme is proposed to catalyze the addition of an amino group to the carbon chain, likely converting a keto or aldehyde group into a primary amine, thus forming pentadecan-1-amine.

-

N-Methylation and N-Benzylation: The final steps would involve the sequential N-methylation and N-benzylation of the primary amine. These reactions are likely catalyzed by specific N-methyltransferases and N-benzyltransferases, respectively, utilizing S-adenosyl methionine (SAM) as the methyl donor and a benzyl group donor, the origin of which also requires investigation.

Below is a diagram illustrating the hypothetical biosynthetic pathway of this compound.

Caption: Hypothetical biosynthetic pathway of this compound in Fomitopsis betulina.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel secondary metabolite pathway like that of this compound requires a multi-pronged approach combining genomics, transcriptomics, metabolomics, and classical biochemical techniques.

General Workflow

The following diagram outlines a general experimental workflow for elucidating the this compound biosynthetic pathway.

Caption: General experimental workflow for elucidating the this compound biosynthetic pathway.

Detailed Methodologies

3.2.1. Fungal Cultivation and Metabolite Extraction

-

Objective: To culture Fomitopsis betulina and extract secondary metabolites for analysis.

-

Protocol:

-

Inoculate a seed culture of F. betulina in a suitable liquid medium (e.g., malt extract broth).

-

Incubate at an appropriate temperature (e.g., 23-28°C) with shaking for several days.

-

Use the seed culture to inoculate larger production cultures.

-

After a defined incubation period (e.g., 21 days), separate the mycelium from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract in vacuo to yield a crude extract containing this compound and other metabolites.

-

3.2.2. Genome Sequencing and Bioinformatic Analysis

-

Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production.

-

Protocol:

-

Extract high-quality genomic DNA from the mycelium of F. betulina.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies for a high-quality assembly.

-

Annotate the genome to predict gene structures.

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. Look for clusters containing a PKS, aminotransferase, methyltransferase, and other relevant tailoring enzymes.

-

3.2.3. Gene Expression Analysis (RNA-Seq)

-

Objective: To identify genes that are upregulated during this compound production.

-

Protocol:

-

Culture F. betulina under conditions that promote this compound production and conditions where production is low or absent.

-

Harvest mycelia at different time points and extract total RNA.

-

Perform RNA sequencing (RNA-Seq) on the extracted RNA samples.

-

Align the sequencing reads to the assembled genome and perform differential gene expression analysis.

-

Identify genes within the candidate BGC that show significantly higher expression under this compound-producing conditions.

-

3.2.4. Targeted Gene Disruption

-

Objective: To confirm the involvement of candidate genes in this compound biosynthesis.

-

Protocol:

-

Design gene disruption cassettes for target genes (e.g., the PKS gene) using a selectable marker (e.g., hygromycin resistance).

-

Transform F. betulina protoplasts with the disruption cassettes.

-

Select for transformants on appropriate media and confirm gene disruption by PCR and Southern blotting.

-

Culture the knockout mutants under this compound-producing conditions and analyze the metabolite profile by LC-MS/MS to confirm the loss of this compound production.

-

3.2.5. Heterologous Expression

-

Objective: To reconstitute the this compound biosynthetic pathway in a heterologous host.

-

Protocol:

-

Clone the candidate genes from the BGC into suitable expression vectors under the control of strong, inducible promoters.

-

Transform a genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression constructs.

-

Induce gene expression and culture the heterologous host.

-

Extract and analyze the metabolites to detect the production of this compound or its intermediates.

-

3.2.6. In Vitro Enzyme Assays

-

Objective: To characterize the function of individual enzymes in the pathway.

-

Protocol:

-

Clone the coding sequence of a candidate enzyme (e.g., the aminotransferase) into an expression vector for a suitable host like E. coli.

-

Express and purify the recombinant protein.

-

Perform in vitro assays with the purified enzyme and its putative substrate(s) (e.g., for the aminotransferase, the 15-carbon aldehyde or keto-acid).

-

Analyze the reaction products using techniques like HPLC or LC-MS to confirm the enzyme's catalytic activity.

-

Future Outlook and Conclusion

The study of the this compound biosynthetic pathway is still in its infancy. The proposed pathway and the experimental strategies outlined in this guide provide a solid framework for future research. Elucidating the complete pathway will not only be a significant contribution to our understanding of fungal natural product biosynthesis but will also be crucial for the biotechnological production of this compound. Metabolic engineering of a heterologous host could enable a sustainable and scalable supply of this promising antibiotic for further preclinical and clinical development. The unique structure of this compound also suggests the existence of novel biosynthetic enzymes that could be valuable additions to the synthetic biology toolbox. The journey to fully understand and harness the potential of this compound is a compelling prospect for the scientific community.

References

Piptamine's Assault on Bacteria: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptamine, a novel tertiary amine antibiotic isolated from the fungus Piptoporus betulinus, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. Drawing from available literature, this document details its primary mode of antibacterial action, which is the disruption of the bacterial cell membrane's integrity.[1] While specific signaling pathways affected by this compound have not yet been elucidated, the current evidence strongly suggests that its bactericidal effects are a direct consequence of this membrane damage. This guide summarizes the quantitative antimicrobial data, outlines relevant experimental protocols for assessing membrane integrity, and provides visualizations to illustrate the proposed mechanism and associated experimental workflows.

Introduction

This compound (N-benzyl-N-methylpentadecan-1-amine) is a fungal metabolite with promising antibacterial and antifungal properties.[2][3] Its unique structure and potent activity against pathogens like Staphylococcus aureus and Enterococcus faecalis make it a subject of interest in the ongoing search for new antimicrobial agents to combat rising antibiotic resistance. This document serves as a technical resource for researchers and professionals in drug development, offering an in-depth look at the core mechanism by which this compound exerts its antimicrobial effects.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism of action of this compound against bacteria is the disruption of the cell membrane. This mode of action is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in their Gram-negative counterparts. The disruption of the membrane leads to a cascade of lethal events for the bacterium.

The proposed mechanism of action is visualized in the following diagram:

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | SG 511 | 0.78 | |

| Staphylococcus aureus | 134/94 | 6.25 | |

| Enterococcus faecalis | 1528 | 1.56 | |

| Bacillus subtilis | ATCC 6633 | >12.5 | |

| Escherichia coli | SG 458 | 50.0 | |

| Candida albicans | BMSY2 12 | 6.25 | |

| Rhodotorula rubra | IMET 25030 | 6.25 | |

| Kluyveromyces marxianus | IMET 25148 | 6.25 | |

| Sporobolomyces salmonicolor | SBUG 549 | >50.0 | |

| Penicillium notatum | JP 36 | >50.0 |

Experimental Protocols for Mechanism of Action Studies

While specific experimental data for this compound's effect on membrane potential and ATP leakage are not currently available in the public domain, the following are detailed methodologies for key experiments that are crucial for elucidating the membrane-disrupting activity of any antimicrobial compound.

Antibacterial Susceptibility Testing

This protocol is foundational for determining the antimicrobial efficacy of a compound.

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

-

Preparation of Bacterial Inoculum: Culture bacteria overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Membrane Potential Assay

This assay assesses the ability of a compound to depolarize the bacterial cell membrane.

Protocol: Using a Potential-Sensitive Dye (e.g., DiSC3(5))

-

Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

-

Dye Loading: Resuspend the bacterial pellet in the buffer containing the membrane potential-sensitive dye DiSC3(5). Incubate until the fluorescence signal stabilizes, indicating the dye has partitioned into the polarized membranes.

-

This compound Treatment: Add this compound at various concentrations (e.g., multiples of the MIC) to the bacterial suspension.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity using a fluorometer. An increase in fluorescence indicates the release of the dye from the depolarized membrane.

-

Controls: Include a positive control for depolarization (e.g., a known ionophore like valinomycin) and a negative control (untreated cells).

ATP Leakage Assay

This assay determines if the compound causes leakage of intracellular ATP, a key indicator of membrane damage.

Protocol: Luciferase-Based ATP Assay

-

Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a low-potassium buffer.

-

This compound Treatment: Resuspend the bacteria in the buffer and treat with this compound at various concentrations and for different time intervals.

-

Sample Collection: At each time point, centrifuge the bacterial suspension to separate the supernatant (containing extracellular ATP) from the cell pellet.

-

ATP Measurement:

-

Extracellular ATP: Directly measure the ATP concentration in the supernatant using a commercial luciferase-based ATP assay kit.

-

Intracellular ATP (Optional): Lyse the cell pellet and measure the ATP concentration in the lysate.

-

-

Data Analysis: An increase in the concentration of extracellular ATP in this compound-treated samples compared to untreated controls indicates membrane leakage.

Signaling Pathways and Molecular Interactions

Currently, there is no published evidence to suggest that this compound's mechanism of action involves the specific inhibition or activation of bacterial signaling pathways. The observed bactericidal effects are believed to be a direct result of the physical disruption of the cell membrane, leading to a loss of membrane potential, leakage of essential cellular components, and ultimately, cell death. Future research involving transcriptomics and proteomics could potentially reveal downstream cellular responses to this compound-induced membrane stress.

Conclusion and Future Directions

This compound is a promising antimicrobial agent that exerts its bactericidal effect primarily through the disruption of the bacterial cell membrane. Its potent activity against clinically relevant Gram-positive bacteria warrants further investigation. Future research should focus on:

-

Detailed Mechanistic Studies: Performing the described membrane potential and ATP leakage assays specifically with this compound to generate quantitative data on its membrane-disrupting capabilities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features for antimicrobial activity and to potentially improve its efficacy and spectrum.

-

In Vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of bacterial infection.

-

Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound.

A deeper understanding of this compound's mechanism of action will be instrumental in its potential development as a novel therapeutic agent to address the growing challenge of antibiotic resistance.

References

Piptamine: A Comprehensive Technical Review of its Antimicrobial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptamine is a novel antibiotic isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1] This whitepaper provides an in-depth technical guide on the antimicrobial spectrum and efficacy of this compound, presenting key data, experimental protocols, and a proposed mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.

Antimicrobial Spectrum and Potency

This compound has demonstrated a significant breadth of antimicrobial activity, with notable potency against Gram-positive bacteria and a range of yeasts and fungi.[1][2][3][4] Its efficacy is less pronounced against Gram-negative bacteria. The antimicrobial potency of this compound has been primarily quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. These values have been determined using standard antimicrobial susceptibility testing methods, including broth microdilution and agar diffusion assays.

| Microorganism | Strain | MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | SG 511 | 0.78 |

| Staphylococcus aureus | 134/94 | 6.25 |

| Enterococcus faecalis | 1528 | 1.56 |

| Bacillus subtilis | ATCC 6633 | >12.5 |

| Gram-Negative Bacteria | ||

| Escherichia coli | SG 458 | 12.5 |

| Yeasts & Fungi | ||

| Candida albicans | BMSY 212 | 6.25 |

| Rhodotorula rubra | IMET 25030 | 6.25 |

| Kluyveromyces marxianus | IMET 25148 | 6.25 |

| Sporobolomyces salmonicolor | SBUG 549 | 6.25 |

| Penicillium notatum | JP 36 | >50.0 |

Experimental Protocols

The determination of this compound's antimicrobial efficacy relies on standardized laboratory methods. The most frequently cited methods are the broth microdilution and agar diffusion assays.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the MIC.

Principle: A standardized suspension of the test microorganism is introduced to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of this compound that inhibits visible growth of the microorganism after incubation.

Detailed Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in the appropriate test medium to twice the highest desired test concentration.

-

Preparation of Microtiter Plates: 100 µL of sterile broth medium is dispensed into all wells of a 96-well microtiter plate.

-

Serial Dilution: 100 µL of the 2x this compound solution is added to the first column of wells and mixed. A multichannel pipette is then used to perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well across the plate. 100 µL is discarded from the last column of the dilution series.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well (excluding sterility controls) is inoculated with 100 µL of the final bacterial inoculum.

-

Controls: A growth control well (medium and inoculum, no this compound) and a sterility control well (medium only) are included.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested.

-

MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible turbidity or pellet formation.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay for determining antimicrobial activity.

Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of this compound is added to the wells. The antibiotic diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the well.

Detailed Methodology:

-

Media Preparation: Mueller-Hinton agar is prepared and poured into sterile petri dishes to a uniform depth.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

-

Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of the agar plate.

-

Well Creation: Sterile cork borers are used to create wells of a defined diameter in the agar.

-

Application of this compound: A specific volume of a known concentration of this compound solution is added to each well.

-

Incubation: The plates are incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for MIC determination using broth microdilution.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

Piptamine: A Technical Guide on its Activity Against Gram-Positive Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptamine, a tertiary amine antibiotic isolated from the fungus Piptoporus betulinus, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its quantitative efficacy, proposed mechanism of action, and detailed experimental protocols relevant to its evaluation. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

This compound exhibits potent in vitro activity against a range of clinically relevant Gram-positive pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Data

The MIC values of this compound have been determined against several bacterial and fungal strains, with notably strong activity against Staphylococcus aureus and Enterococcus faecalis.[2] A summary of the reported MIC values is presented below for comparative analysis.

| Microorganism Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| Staphylococcus aureus SG 511 | Gram-Positive Bacteria | 0.78 | |

| Staphylococcus aureus 134/94 | Gram-Positive Bacteria | 6.25 | |

| Enterococcus faecalis 1528 | Gram-Positive Bacteria | 1.56 | |

| Bacillus subtilis ATCC 6633 | Gram-Positive Bacteria | 1.00 | |

| Escherichia coli SG 458 | Gram-Negative Bacteria | 50.0 | |

| Candida albicans BMSY 212 | Yeast | 6.25 | |

| Rhodotorula rubra IMET 25030 | Yeast | 6.25 | |

| Kluyveromyces marxianus IMET 25148 | Yeast | 6.25 | |

| Sporobolomyces salmonicolor SBUG 549 | Yeast | 6.25 | |

| Penicillium notatum JP 36 | Fungus | >50.0 |

Mechanism of Action

References

Preliminary Investigation of Piptamine's Antifungal Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptamine, a natural compound isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus), has demonstrated notable antifungal properties against a range of yeasts and fungi. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's antifungal activity, including available quantitative data, detailed experimental protocols for in vitro assays, and a hypothesized mechanism of action. Due to the limited direct research on this compound's specific molecular pathways, this guide also explores the mechanisms of structurally similar compounds to propose a potential mode of action, providing a foundation for future research and drug development endeavors.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents from natural sources. This compound, an N-benzyl-N-methylpentadecan-1-amine, is a secondary metabolite produced by the medicinal mushroom Fomitopsis betulina.[1] Preliminary studies have indicated its potential as an antifungal agent, exhibiting inhibitory activity against various pathogenic yeasts. This document aims to consolidate the existing knowledge on this compound's antifungal properties and to provide a detailed framework for its further investigation.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. The available data from in vitro studies are summarized in Table 1.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Species

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 6.25[2] |

| Rhodotorula rubra | 6.25 |

| Kluyveromyces marxianus | 6.25 |

| Sporobolomyces salmonicolor | Data not available |

| Penicillium notatum | > 50.0 |

Note: The activity against Sporobolomyces salmonicolor has been noted, but specific MIC values were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary investigation of this compound's antifungal properties. These protocols are based on standardized methods for the antifungal susceptibility testing of natural products.[3][4]

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against yeast species. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for antifungal susceptibility testing.[4]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum

-

Spectrophotometer

-

Sterile saline

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the this compound dilution.

-

Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

-

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antifungal activity of this compound.

Materials:

-

This compound

-

Sterile Petri dishes

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Fungal inoculum

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Plate Preparation:

-

Prepare the fungal inoculum by growing the test fungus in a suitable broth or on an agar plate.

-

Aseptically swab the surface of the PDA plate with the fungal inoculum to create a lawn.

-

-

Well Creation and Drug Application:

-

Create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

-

Add a known concentration of this compound solution to each well. A solvent control should also be included.

-

-

Incubation and Measurement:

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

-

Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

-

Visualization of Experimental Workflows and Hypothesized Signaling Pathways

Experimental Workflow for Antifungal Susceptibility Testing

The general workflow for assessing the antifungal properties of this compound involves a series of sequential steps from sample preparation to data analysis.

Caption: General experimental workflow for in vitro antifungal testing.

Hypothesized Mechanism of Action of this compound

Direct studies on the signaling pathways affected by this compound are currently unavailable. However, based on the structure of this compound (an N-benzyl-N-methylalkanamine) and the known mechanisms of similar antifungal compounds, a hypothetical mechanism of action can be proposed. Structurally related allylamines and benzylamines are known to inhibit squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic squalene. This disruption of the cell membrane can lead to increased permeability, leakage of cellular contents, and ultimately, cell death. Furthermore, some antifungal agents that disrupt membrane integrity have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.

Caption: A proposed mechanism of action for this compound.

Discussion and Future Directions

The preliminary data suggest that this compound holds promise as a scaffold for the development of new antifungal drugs. Its activity against Candida albicans, a common and often drug-resistant pathogen, is particularly noteworthy. However, the current body of research is limited.

Future investigations should focus on:

-

Expanding the Antifungal Spectrum: Testing this compound against a broader range of clinically relevant fungi, including filamentous fungi and other yeast species, is crucial to determine its full potential.

-

Elucidating the Mechanism of Action: Detailed mechanistic studies are required to confirm the hypothesized inhibition of ergosterol biosynthesis and to investigate other potential targets. This includes enzymatic assays with squalene epoxidase and studies on the effects of this compound on fungal membrane integrity and potential induction of ROS. Understanding the precise signaling pathways affected will be critical for optimization and development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound can help identify the key structural features responsible for its antifungal activity, potentially leading to the design of more potent and selective compounds.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound represents a promising natural product with demonstrated in vitro antifungal activity. This guide provides a summary of the current knowledge and a framework for the systematic investigation required to advance this compound from a preliminary finding to a potential clinical candidate. The detailed protocols and the hypothesized mechanism of action offer a starting point for researchers dedicated to addressing the growing challenge of fungal infections. Further in-depth studies are essential to fully characterize its antifungal properties and to unlock its therapeutic potential.

References

- 1. An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. scielo.br [scielo.br]

Piptamine: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptamine, a novel antibiotic isolated from the fungus Piptoporus betulinus, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and various yeasts.[1][2][3] Its primary mechanism of action is believed to be the disruption of microbial cell membrane integrity, a mode of action that holds promise in the era of growing antibiotic resistance. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, including its antimicrobial spectrum, mechanism of action, and the challenges associated with its development. Detailed experimental protocols for its isolation and antimicrobial testing are presented, alongside structured quantitative data and visualizations of key processes to facilitate further research and development efforts. While current evidence is primarily centered on its antimicrobial properties, the rich chemical diversity of its source organism suggests avenues for future investigation into other therapeutic applications.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a tertiary amine isolated from the birch polypore fungus Piptoporus betulinus (now known as Fomitopsis betulina), represents a promising candidate in this endeavor.[4][5] This fungus has a long history in traditional medicine, and modern scientific investigations have revealed a plethora of bioactive secondary metabolites within it, exhibiting anticancer, anti-inflammatory, and antiviral properties. While this compound is primarily recognized for its antimicrobial effects, its origin from such a biologically active source warrants a thorough exploration of its full therapeutic potential. This document aims to consolidate the existing scientific knowledge on this compound, providing a technical foundation for researchers and drug development professionals.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a noteworthy spectrum of activity against various microorganisms in preclinical evaluations. Its potency is most pronounced against Gram-positive bacteria and a range of yeasts. The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for this compound against a panel of bacteria and fungi.

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | SG 511 | 0.78 | |

| Enterococcus faecalis | 1528 | 1.56 | |

| Staphylococcus aureus | 134/94 | 6.25 | |

| Bacillus subtilis | ATCC 6633 | >12.5 | |

| Escherichia coli | SG 458 | >12.5 | |

| Candida albicans | BMSY 212 | 6.25 | |

| Rhodotorula rubra | IMET 25030 | 6.25 | |

| Kluyveromyces marxianus | IMET 25148 | 6.25 | |

| Sporobolomyces salmonicolor | SBUG 549 | 6.25 | |

| Penicillium notatum | JP 36 | >50.0 |

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.

Mechanism of Action

The primary mechanism of action attributed to this compound is the disruption of the bacterial cell membrane. This mode of action is distinct from many currently used antibiotics that target intracellular processes, suggesting that this compound could be effective against pathogens resistant to conventional drugs.

Proposed Signaling Pathway: Bacterial Membrane Disruption

While the precise molecular interactions are yet to be fully elucidated, the proposed mechanism involves the integration of this compound into the microbial cell membrane, leading to a loss of its structural integrity and subsequent cell death.

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

Isolation and Purification of this compound from Piptoporus betulinus

The following protocol is based on the methodology described by Schlegel et al. (2000).

4.1.1. Fungal Cultivation

-

Inoculum Preparation: A malt agar slant culture of Piptoporus betulinus Lu 9-1 is used to inoculate 500 mL Erlenmeyer flasks containing 100 mL of a seed medium.

-

Seed Medium Composition:

-

Glucose: 1%

-

Malt extract: 2%

-

Soybean meal: 0.5%

-

Yeast extract: 0.1%

-

KH₂PO₄: 0.1%

-

MgSO₄·7H₂O: 0.05%

-

ZnSO₄·7H₂O: 0.0008%

-

CaCO₃: 0.1%

-

Adjust pH to 5.0-5.3 before sterilization.

-

-

Cultivation Conditions: The culture is incubated at 23°C on a rotary shaker at 110 rpm for 21 days.

4.1.2. Extraction

-

Ten liters of the fermentation broth are extracted twice with 3-liter portions of ethyl acetate.

-

The combined ethyl acetate extracts are dried and evaporated to yield an oily residue.

4.1.3. Purification

-

Size-Exclusion Chromatography: The oily residue is subjected to column chromatography on Sephadex LH-20 with methanol as the eluent.

-

Bioassay-Guided Fractionation: Antibacterial fractions are identified using an agar diffusion assay with Bacillus subtilis ATCC 6633 as the test organism. Active fractions are pooled and evaporated to dryness.

-

Silica Gel Chromatography: Final purification is achieved by column chromatography on silica gel 60 (0.063–0.1 mm) using a solvent gradient of chloroform and methanol (9:1, 8:2, and 7:3).

-

The bioactive fractions are evaporated to yield pure this compound.

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Antimicrobial Susceptibility Testing

4.3.1. Broth Microdilution Method (for Bacteria)

-

A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.

-

The bacterial inoculum is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.3.2. Agar Well Diffusion Method (for Fungi)

-

An agar plate is uniformly inoculated with a standardized suspension of the test fungus.

-

Wells of a defined diameter are cut into the agar.

-

A known concentration of this compound solution is added to each well.

-

The plate is incubated under conditions suitable for fungal growth.

-

The diameter of the zone of growth inhibition around each well is measured to determine the antifungal activity.

Challenges and Future Directions

Physicochemical Properties and Formulation

A significant hurdle in the preclinical development of this compound is its poor aqueous solubility and rapid clearance in murine models. These pharmacokinetic limitations necessitate the development of advanced formulation strategies to enhance its bioavailability and maintain therapeutic concentrations in vivo. Potential approaches include:

-

Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles could improve its solubility and modify its pharmacokinetic profile.

-

Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can enhance the oral absorption of poorly soluble compounds.

-

Solid dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.

Exploring Broader Therapeutic Potential

While the current body of research is focused on this compound's antimicrobial activity, the producing organism, Piptoporus betulinus, is a rich source of other bioactive compounds, including triterpenoids and polysaccharides, with demonstrated anticancer, anti-inflammatory, and antiviral activities. Future research should investigate whether this compound itself possesses any of these additional therapeutic properties. Structure-activity relationship (SAR) studies could also be conducted to synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a promising antimicrobial agent with a distinct mechanism of action that warrants further investigation, particularly in the context of rising antibiotic resistance. Its potent activity against Gram-positive bacteria and yeasts makes it a valuable lead compound for the development of new anti-infective therapies. However, significant challenges related to its physicochemical properties and in vivo performance must be addressed through innovative formulation strategies. Furthermore, a comprehensive evaluation of its potential for other therapeutic applications, inspired by the diverse bioactivities of its fungal source, could unlock its full therapeutic potential. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cultivation and utility of Piptoporus betulinus fruiting bodies as a source of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secondary Metabolites of Fomitopsis betulina: Chemical Structures, Biological Activity and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Piptamine: Comprehensive Protocols for Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the successful isolation and purification of Piptamine, a novel fungal tertiary amine with notable antimicrobial properties. The protocols outlined below are compiled from established scientific literature and are intended to guide researchers in obtaining this bioactive compound for further investigation.

Introduction

This compound, structurally identified as N-benzyl-N-methylpentadecan-1-amine, is a unique antibiotic compound isolated from the fungus Piptoporus betulinus (also known as Fomitopsis betulina).[1][2] This tertiary amine has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][3][4] The following sections detail the necessary steps from fungal cultivation to the final purification of this compound, supported by quantitative data and visual workflows to ensure clarity and reproducibility.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the isolation and purification of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₃H₄₁N | |

| Molecular Weight ([M+H]⁺) | 332.3307 (observed), 332.3298 (calculated) | |

| Starting Material | 10 Liters of Piptoporus betulinus Lu 9-1 culture broth | |

| Final Yield | 35 mg of this compound (waxy solid) | |

| TLC Rf Value | 0.1 | |

| TLC Mobile Phase | Chloroform/Methanol (9:1, v/v) |

Experimental Protocols

Protocol 1: Cultivation of Piptoporus betulinus Lu 9-1

This protocol describes the submerged culture of Piptoporus betulinus Lu 9-1 for the production of this compound.

Materials:

-

Malt agar slant culture of Piptoporus betulinus Lu 9-1

-

Seed Medium (per 100 ml):

-

Glucose: 1 g

-

Malt extract: 2 g

-

Soya bean meal: 0.5 g

-

Yeast extract: 0.1 g

-

KH₂PO₄: 0.1 g

-

MgSO₄·7H₂O: 0.05 g

-

ZnSO₄·7H₂O: 0.0008 g

-

CaCO₃: 0.1 g

-

-

500 ml Erlenmeyer flasks

-

Rotary shaker

Procedure:

-

Prepare the seed medium and adjust the pH to 5.0-5.3 before sterilization.

-

Dispense 100 ml of the seed medium into each 500 ml Erlenmeyer flask.

-

Inoculate the flasks with a malt agar slant culture of Piptoporus betulinus Lu 9-1.

-

Incubate the flasks at 23°C on a rotary shaker at 110 rpm for 21 days.

Protocol 2: Extraction of this compound

This protocol details the extraction of the crude this compound-containing mixture from the culture broth.

Materials:

-

10 Liters of Piptoporus betulinus culture broth (from Protocol 1)

-

Ethyl acetate

-

Large separatory funnels or extraction vessels

-

Rotary evaporator

Procedure:

-

Pool the 10 liters of culture broth from the cultivation step.

-

Extract the broth twice with 3-liter portions of ethyl acetate.

-

Combine the ethyl acetate extracts.

-

Dry the combined extract.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain an oily residue.

Protocol 3: Purification of this compound by Column Chromatography

This protocol outlines the two-step chromatographic purification of this compound from the crude extract.

Materials:

-

Crude oily residue (from Protocol 2)

-

Sephadex LH-20

-

Silica gel 60 (0.063-0.1 mm)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Chromatography columns

-

Fraction collector

-

TLC plates (silica gel)

-

Developing tank

-

UV lamp

Procedure: Step 1: Sephadex LH-20 Column Chromatography

-

Pack a chromatography column with Sephadex LH-20 and equilibrate with methanol.

-

Dissolve the oily residue in a minimal amount of methanol and apply it to the column.

-

Elute the column with methanol.

-

Collect fractions and monitor for antibacterial activity using an agar diffusion assay with Bacillus subtilis ATCC 6633 as the test organism.

-

Pool the active fractions and evaporate to dryness.

Step 2: Silica Gel 60 Column Chromatography

-

Pack a chromatography column with silica gel 60.

-

Apply the dried, pooled fractions from the Sephadex LH-20 column to the silica gel column.

-

Elute the column with a step gradient of chloroform and methanol:

-

CHCl₃

-

CHCl₃/MeOH (9:1)

-

CHCl₃/MeOH (8:2)

-

CHCl₃/MeOH (7:3)

-

-

Monitor the fractions by TLC, using a mobile phase of CHCl₃/MeOH (9:1). The Rf value of this compound is 0.1.

-

Pool the fractions containing pure this compound.

-

Evaporate the solvent from the pooled bioactive fractions to yield this compound as a waxy solid.

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for this compound Isolation and Purification.

Structural Elucidation

The structure of this compound has been unequivocally established as N-benzyl-N-methylpentadecan-1-amine through a combination of spectroscopic methods.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique was instrumental in determining the molecular formula of this compound as C₂₃H₄₁N.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the molecular framework. The ¹H NMR spectrum confirmed the presence of a singly substituted benzene ring, and the ¹³C NMR spectrum revealed the carbon skeleton, showing four distinct aromatic carbon signals and the signals for the 15-carbon aliphatic chain.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the C-H stretches of the aliphatic and aromatic portions of the molecule.

No specific signaling pathways involving this compound have been detailed in the reviewed literature. The primary focus has been on its isolation, structural characterization, and antimicrobial activity. Further research is warranted to explore its mechanism of action and potential interactions with cellular signaling pathways.

References

Application Notes and Protocols for Submerged Culture Production of Piptamine

Disclaimer: Piptamine is a novel antibiotic isolated from the fungus Fomitopsis betulina (formerly Piptoporus betulinus)[1][2][3]. Detailed, publicly available protocols for its optimized production are scarce. The following application notes and protocols are based on established principles of submerged fermentation for fungal secondary metabolite production and specific details from the initial discovery of this compound[3][4]. They are intended to serve as a comprehensive guide for researchers to develop and optimize this compound production.

Introduction to this compound and Submerged Fermentation

This compound (N-benzyl-N-methylpentadecan-1-amine) is an antibiotic compound with activity against Gram-positive bacteria and yeasts. It was first isolated from a submerged culture of the basidiomycete fungus Fomitopsis betulina. Submerged fermentation (SmF) is a widely used technique for producing microbial secondary metabolites. This process involves growing microorganisms, such as fungi, in a liquid nutrient broth within a controlled environment, typically a bioreactor. Key advantages of SmF include ease of process control (pH, temperature, aeration), scalability, and simpler product purification compared to solid-state fermentation.

Optimizing SmF conditions is crucial for maximizing the yield of target secondary metabolites like this compound. This involves manipulating media composition (carbon, nitrogen sources), physical parameters (temperature, pH, agitation), and sometimes introducing precursors or elicitors to stimulate biosynthetic pathways.

Experimental Protocols

Protocol 2.1: Inoculum Development for Fomitopsis betulina

This protocol details the preparation of a liquid seed culture to ensure a vigorous and homogeneous inoculum for the main production bioreactor.

Materials:

-

Fomitopsis betulina strain (e.g., Lu 9-1) on a malt agar slant

-

Seed Culture Medium (see Table 1)

-

Sterile 500 mL Erlenmeyer flasks with foam stoppers

-

Sterile distilled water

-

Sterile inoculating loop or scalpel

-

Incubator shaker

Procedure:

-

Prepare and autoclave the Seed Culture Medium in 500 mL Erlenmeyer flasks, with each flask containing 100 mL of medium. Allow to cool to room temperature.

-

Aseptically add 5-10 mL of sterile distilled water to a mature (10-14 days old) agar slant culture of F. betulina.

-

Gently scrape the surface of the mycelium with a sterile loop or scalpel to create a mycelial suspension.

-

Transfer 5 mL of the mycelial suspension into each flask containing the seed culture medium.

-

Incubate the flasks at 23-25°C on a rotary shaker set to 110-150 rpm for 5-7 days.

-

A successful seed culture will show homogenous growth of mycelial pellets or suspended filaments. This culture is now ready to be used as inoculum for the production stage.

Protocol 2.2: Submerged Fermentation for this compound Production

This protocol describes the batch fermentation process for producing this compound in a laboratory-scale bioreactor.

Materials:

-

Laboratory-scale bioreactor (e.g., 5 L)

-

Production Culture Medium (see Table 1)

-

Seed culture from Protocol 2.1

-

Antifoam agent (e.g., silicone-based)

-

Acids and bases for pH control (e.g., 1M HCl, 1M NaOH)

Procedure:

-

Prepare and sterilize the production medium in the bioreactor vessel.

-

Calibrate the pH and Dissolved Oxygen (DO) probes according to the manufacturer's instructions.

-

After cooling the medium to the target temperature, aseptically inoculate the bioreactor with the seed culture. A typical inoculation volume is 5-10% (v/v) of the production medium volume.

-

Set the fermentation parameters to the optimized conditions (see Section 3 for examples). A starting point based on similar fungal fermentations would be:

-

Temperature: 25°C

-

pH: Maintain at 5.5. Use automated acid/base addition for control.

-

Agitation: 180-200 rpm.

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute).

-

-

Run the fermentation for 14-21 days.

-

Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor biomass, substrate consumption, and this compound concentration.

Protocol 2.3: this compound Extraction and Quantification by HPLC

This protocol provides a general method for extracting this compound from the fermentation broth and quantifying it using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase solvents: Acetonitrile and water (with 0.1% formic acid or other modifiers)

-

This compound standard (for calibration)

-

Syringe filters (0.22 µm)

Procedure:

-

Extraction:

-

Harvest the entire fermentation broth (e.g., 10 liters).

-

Perform a liquid-liquid extraction twice with ethyl acetate (e.g., using 3-liter portions for a 10L broth).

-

Combine the organic (ethyl acetate) phases.

-

Dry the combined extract over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain an oily crude extract.

-

-

Sample Preparation for HPLC:

-

Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set up the HPLC system. An example of chromatographic conditions is provided in Table 2.

-

Generate a standard curve by injecting known concentrations of the this compound standard.

-

Inject the prepared sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and interpolating the concentration from the standard curve.

-

Data Presentation and Optimization

Process optimization is key to enhancing metabolite production. The following tables present hypothetical data from optimization experiments to illustrate how results can be structured.

Table 1. Media Composition for F. betulina Cultivation

| Component | Seed Medium (g/L) | Production Medium (g/L) | Purpose |

| Glucose | 10 | 40 | Carbon Source |

| Malt Extract | 20 | - | Carbon/Nitrogen/Vitamins |

| Soya Bean Meal | 5 | 15 | Complex Nitrogen Source |

| Yeast Extract | 1 | 5 | Nitrogen/Vitamins/Growth Factors |

| Peptone | - | 10 | Complex Nitrogen Source |

| KH₂PO₄ | 1 | 1.5 | Phosphorus Source/Buffering |

| MgSO₄·7H₂O | 0.5 | 0.5 | Cofactor |

| ZnSO₄·7H₂O | 0.008 | 0.01 | Trace Element/Cofactor |

| CaCO₃ | 1 | 2 | pH Buffering |

| pH (pre-sterilization) | 5.0 - 5.3 | 5.5 | Optimal pH for Growth |

Table 2. Example HPLC Parameters for this compound Quantification

| Parameter | Condition |

| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm (Hypothetical, requires optimization) |

| Injection Volume | 10 µL |

Table 3. Effect of Carbon Source on this compound Production (Hypothetical Data)

| Carbon Source (40 g/L) | Biomass (g/L DW) | This compound Titer (mg/L) | Specific Yield (mg/g DW) |